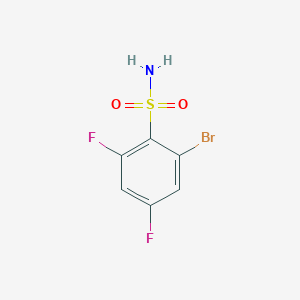

2-Bromo-4,6-difluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-4,6-difluorobenzenesulfonamide is an organic compound with the molecular formula C6H4BrF2NO2S and a molecular weight of 272.07 g/mol . It is a sulfonamide derivative, characterized by the presence of bromine and fluorine atoms on the benzene ring, which imparts unique chemical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents, followed by the reaction with ammonia or an amine to form the sulfonamide .

Industrial Production Methods

Industrial production methods for 2-Bromo-4,6-difluorobenzenesulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position undergoes substitution with nucleophiles (e.g., amines, alkoxides) under catalytic or thermal conditions. Fluorine atoms at 4- and 6-positions activate the ring for SNAr by electron withdrawal .

Example Reaction :C6H3BrF2SO2NH2+R NH2CuI DMFC6H3F2SO2NH2 R+NH4BrThis is critical in synthesizing derivatives for pharmaceutical applications .

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed coupling reactions:

a) Suzuki-Miyaura Coupling

Aryl bromides react with boronic acids to form biaryl derivatives:C6H3BrF2SO2NH2+Ar B OH 2Pd PPh3 4,baseC6H3F2SO2NH2 Ar+B OH 3This reaction is used to introduce diverse aryl groups at the bromine site .

b) Buchwald-Hartwig Amination

Bromine is replaced by amines under palladium catalysis:C6H3BrF2SO2NH2+H2N RPd2 dba 3,XantphosC6H3F2SO2NH2 NH R+HBrYields depend on steric and electronic effects of the amine .

Electrophilic Aromatic Substitution (EAS)

The sulfonamide group deactivates the ring, but fluorines direct electrophiles to specific positions:

- Nitration : Occurs at the 5-position (meta to sulfonamide) using HNO₃/H₂SO₄ .

- Halogenation : Bromine or chlorine substitutes at activated positions under Lewis acid catalysis .

Condensation and Derivatization

The sulfonamide group reacts with electrophiles:

a) Amide Formation

Reaction with acyl chlorides or anhydrides:C6H3BrF2SO2NH2+R COCl→C6H3BrF2SO2NHCOR+HClUsed to create sulfonamide-based protease inhibitors .

b) Mitsunobu Reaction

The sulfonamide NH participates in alkylation:C6H3BrF2SO2NH2+R OHDIAD PPh3C6H3BrF2SO2NHR+H2OThis is key for synthesizing alkylated derivatives .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

2-Bromo-4,6-difluorobenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting bacterial infections and cancer.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-4,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making the compound effective in various biological applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-4,6-difluorobenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonamide group.

2,6-Difluorobenzenesulfonamide: Lacks the bromine atom, resulting in different chemical reactivity and applications.

Uniqueness

2-Bromo-4,6-difluorobenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various fields of research .

Biologische Aktivität

2-Bromo-4,6-difluorobenzenesulfonamide is a compound of interest in medicinal chemistry and environmental science due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C6H4BrF2N1O2S1

- CAS Number : 50488-34-1

Biological Activity Overview

Research into the biological activity of this compound indicates several significant effects:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, fluoro-substituted benzenesulfonamides have demonstrated efficacy against various bacterial strains due to their ability to inhibit specific enzymes critical for bacterial survival .

- Cytotoxic Effects : The compound has been evaluated for cytotoxicity against cancer cell lines. In vitro assays suggest that it may induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways .

- Enzyme Inhibition : There is evidence that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit cathepsin C, an enzyme implicated in inflammatory processes and tissue remodeling .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound's sulfonamide group is known to mimic p-amino benzoic acid (PABA), interfering with folate synthesis in bacteria and thus exhibiting bacteriostatic activity.

- Induction of Oxidative Stress : Some studies suggest that the compound may induce oxidative stress in cells, leading to increased reactive oxygen species (ROS), which can trigger apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various difluorobenzenesulfonamides against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL for certain derivatives .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 10 µg/mL |

| This compound | Escherichia coli | 15 µg/mL |

Case Study 2: Cytotoxicity Assessment

In vitro studies on human cancer cell lines (e.g., A549 lung cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (lung cancer) | 25 | Apoptosis induction via caspase activation |

Eigenschaften

IUPAC Name |

2-bromo-4,6-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO2S/c7-4-1-3(8)2-5(9)6(4)13(10,11)12/h1-2H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXOSMOBFMOMNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S(=O)(=O)N)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588604 |

Source

|

| Record name | 2-Bromo-4,6-difluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951624-79-6 |

Source

|

| Record name | 2-Bromo-4,6-difluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.